molecular formula C7H15FN2 B1490889 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 2092062-27-4

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1490889
CAS No.: 2092062-27-4
M. Wt: 146.21 g/mol
InChI Key: QZDFIMRQMVCNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a fluorinated organic compound that features a pyrrolidine ring substituted with a fluoromethyl group and an ethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

  • Fluoromethylation: The starting material, pyrrolidine, undergoes fluoromethylation to introduce the fluoromethyl group at the 3-position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Amination: The fluoromethylated pyrrolidine is then subjected to amination to introduce the ethan-1-amine group. This step can be performed using ammonia or an appropriate amine source under elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The fluoromethyl group can be reduced to a hydroxymethyl group under specific conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Various nucleophiles and bases can be used to facilitate substitution reactions.

Major Products Formed:

  • Amine Oxide: Resulting from the oxidation of the amine group.

  • Hydroxymethyl Derivative: Formed by the reduction of the fluoromethyl group.

  • Substituted Derivatives: Various nucleophilic substitution products depending on the reagents used.

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of fluorine chemistry.

  • Industry: The compound can be utilized in the production of agrochemicals, materials, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine exerts its effects depends on its molecular targets and pathways. The fluoromethyl group can interact with various biological targets, potentially affecting enzyme activity, receptor binding, or cellular processes. The specific mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

  • 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A related compound with a similar structure but a different functional group.

  • 3,3,3-Trifluoromethyl-2-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-amine: A more highly fluorinated analog.

Uniqueness: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine is unique due to its specific combination of fluoromethyl and amine groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-5-7-1-3-10(6-7)4-2-9/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDFIMRQMVCNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 3
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.